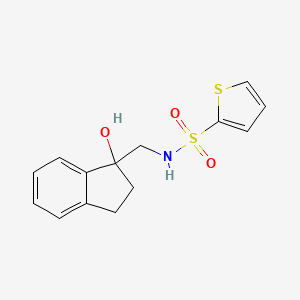![molecular formula C13H9NO3S B2465921 Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 1469294-49-2](/img/structure/B2465921.png)
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is a chemical compound that has been studied for its potential as a kinase inhibitor . It belongs to a class of heterocyclic structures known as thieno[3,2-c]quinolin-4(5H)-ones .
Synthesis Analysis
The synthesis of this compound has been reported to start from aniline . The process involves a tandem nucleophilic aromatic substitution/cyclization reaction, which is a key step in the sequence . This efficient high yielding sequence was carried out in six steps without any chromatographic purification .Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is characterized by a thieno[3,2-c]quinoline core with a carboxylic acid function . This structure was chosen to add another point of diversity to the molecules .Chemical Reactions Analysis
The synthesis of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” involves a tandem nucleophilic aromatic substitution/cyclization reaction . This reaction is a key step in the sequence . To the best of our knowledge, this is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .科学的研究の応用
Synthetic Applications
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate and its derivatives are primarily utilized in synthetic chemistry. One study highlights the consecutive alkylation of related compounds for the design and synthesis of combinatorial libraries, crucial in drug discovery and development (Kovalenko et al., 2020). These compounds have shown potential as inhibitors of Hepatitis B Virus replication, indicating their significance in antiviral research. Another research explored the synthesis of derivatives like 4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, showcasing their versatility in organic synthesis (Klásek et al., 2003).
Optical and Electronic Properties
Studies have also investigated the optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. These compounds exhibit moderate to high fluorescence quantum yields, making them suitable for applications like invisible ink dyes (Bogza et al., 2018). The relationship between their structure and optical properties has been established, paving the way for their use in various optical and electronic applications.
Photovoltaic Applications
The photovoltaic properties of certain derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016). These studies demonstrate the usefulness of these compounds in the development of advanced materials for energy conversion and storage.
作用機序
“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” and its derivatives have been studied for their potential as kinase inhibitors . They have been reported to inhibit several serine–threonine and tyrosine kinases including hedgehog kinase, casein kinase (CK), proviral insertion Moloney virus (PIM) kinase, and FMS-like tyrosine (Flt) kinase .
将来の方向性
特性
IUPAC Name |
methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCQXNSBAQYRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)
![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)

![Tert-butyl N-[[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate;hydrochloride](/img/structure/B2465852.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)
![2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2465859.png)
![N-(2,5-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2465860.png)